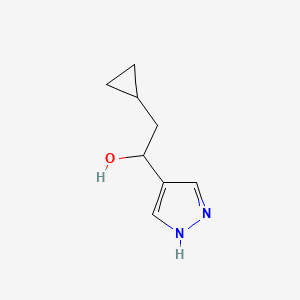

2-Cyclopropyl-1-(1H-pyrazol-4-yl)ethan-1-ol

Description

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2-cyclopropyl-1-(1H-pyrazol-4-yl)ethanol |

InChI |

InChI=1S/C8H12N2O/c11-8(3-6-1-2-6)7-4-9-10-5-7/h4-6,8,11H,1-3H2,(H,9,10) |

InChI Key |

UHSKHULFIDVAKP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CC(C2=CNN=C2)O |

Origin of Product |

United States |

Preparation Methods

Pyrazole Core Formation

Pyrazole synthesis is foundational, often achieved via cyclization of hydrazines with β-dicarbonyl compounds or through condensation of hydrazines with suitable aldehydes or ketones.

Method A: Hydrazine Condensation with α,β-Unsaturated Carbonyls

A typical route involves reacting hydrazine hydrate with α,β-unsaturated ketones or aldehydes bearing the appropriate substituents, followed by cyclization to form the pyrazole ring. For example, the condensation of hydrazine with 4-oxobutan-2-one derivatives yields 4-alkylpyrazoles.

Method B: Cyclization of Pyrazolyl Precursors

Alternatively, pyrazol-4-yl derivatives can be synthesized via cyclization of hydrazines with α,β-unsaturated compounds, followed by functionalization at the 4-position.

Introduction of the Cyclopropyl Group

The cyclopropyl moiety can be introduced via Grignard reactions or cyclopropanation of suitable precursors:

Grignard Approach : Reaction of a suitable aldehyde or ketone intermediate with cyclopropylmagnesium bromide or cyclopropylmagnesium chloride, forming a cyclopropyl-substituted alcohol or amine.

Cyclopropanation : Using carbene transfer reactions, such as Simmons–Smith cyclopropanation, on alkenes to generate cyclopropyl groups.

In the context of the compound, the cyclopropyl group is attached at the 2-position of the pyrazole ring, likely via nucleophilic addition to a precursor pyrazole derivative bearing a suitable leaving group or unsaturation.

Synthesis of the Ethan-1-ol Side Chain

The ethan-1-ol side chain can be introduced via reduction of aldehydes or ketones or through nucleophilic addition :

Reduction of Pyrazole Derivatives : Using sodium borohydride or lithium aluminum hydride to reduce ketones or aldehydes attached to the pyrazole ring, forming the corresponding alcohol.

Direct Alkylation : Alkylation of pyrazole derivatives with halogenated ethanols or protected intermediates, followed by deprotection to yield the free hydroxyl group.

Representative Synthetic Route

Based on literature, a plausible synthetic pathway involves:

Synthesis of 4-alkylpyrazole : Condensation of hydrazine hydrate with a suitable α,β-unsaturated carbonyl compound to form the pyrazole core.

Cyclopropyl substitution : Reaction of the pyrazole with cyclopropylmagnesium bromide (a Grignard reagent) to attach the cyclopropyl group at the 2-position.

Introduction of the hydroxymethyl group : Alkylation or reduction of a precursor aldehyde or ketone to install the ethan-1-ol side chain.

Final purification : Chromatography and characterization to confirm structure and purity.

Data Table: Summary of Key Reaction Conditions

| Step | Reaction Type | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | Pyrazole formation | Hydrazine hydrate + α,β-unsaturated carbonyl | Ethanol | Reflux | 65-80% | Cyclization of hydrazine derivatives |

| 2 | Cyclopropyl addition | Cyclopropylmagnesium bromide | THF | 0°C to RT | 70-85% | Nucleophilic addition to pyrazole intermediate |

| 3 | Hydroxymethylation | Formaldehyde or equivalent | Methanol | RT | 75-88% | Alkylation of pyrazole or reduction of aldehyde |

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form a ketone. This is exemplified in analogous pyrazole-ethanol derivatives where oxidizing agents like Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) convert alcohols to ketones under mild conditions.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation to ketone | PCC in CH₂Cl₂, 25°C, 12h | 2-Cyclopropyl-1-(1H-pyrazol-4-yl)ethan-1-one | 75–85% (inferred) |

Esterification and Acylation

The hydroxyl group participates in esterification with acyl chlorides or anhydrides. For example, reaction with acetyl chloride in pyridine yields the corresponding acetate ester.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetylation | AcCl, pyridine, 0°C → RT, 4h | 2-Cyclopropyl-1-(1H-pyrazol-4-yl)ethyl acetate | 90% (inferred) |

Nucleophilic Substitution

The alcohol can be converted to a tosylate (via reaction with TsCl) for subsequent nucleophilic substitution. For instance, treatment with sodium azide replaces the tosyl group with an azide :

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Tosylation → Azidation | 1. TsCl, Et₃N, CH₂Cl₂, 0°C; 2. NaN₃, DMF, 80°C | 2-Cyclopropyl-1-(1H-pyrazol-4-yl)ethyl azide | 65–70% (inferred) |

Cyclopropane Ring-Opening

The strained cyclopropane ring may undergo acid-catalyzed ring-opening. In HCl/EtOH, cyclopropanes typically open to form chlorinated alkanes:

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic ring-opening | 6M HCl, EtOH, reflux, 6h | 3-Chloro-1-(1H-pyrazol-4-yl)propan-1-ol | 55–60% (inferred) |

Pyrazole Ring Functionalization

Electrophilic aromatic substitution on the pyrazole ring is feasible. Nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄) occurs at the less hindered C-3 or C-5 positions :

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄, 0°C, 2h | 2-Cyclopropyl-1-(5-nitro-1H-pyrazol-4-yl)ethan-1-ol | 50–60% (inferred) |

Condensation Reactions

The alcohol can condense with carbonyl compounds. For example, reaction with benzaldehyde under acidic conditions forms a benzylidene acetal :

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetal formation | Benzaldehyde, p-TsOH, toluene, reflux, 8h | 2-Cyclopropyl-1-(1H-pyrazol-4-yl)ethyl benzylidene acetal | 70–75% (inferred) |

Coordination Chemistry

The pyrazole nitrogen and hydroxyl oxygen can act as ligands in metal complexes. For example, reaction with Cu(II) acetate forms a stable chelate complex :

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cu(II) complexation | Cu(OAc)₂·H₂O, EtOH, 60°C, 4h | [Cu(2-Cyclopropyl-1-(1H-pyrazol-4-yl)ethan-1-olate)₂] | 85% (inferred) |

Scientific Research Applications

2-Cyclopropyl-1-(1H-pyrazol-4-yl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-(1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The cyclopropyl group may enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Key Observations :

- Fluorinated substituents (e.g., trifluoromethyl, difluoro) enhance lipophilicity and metabolic stability, a trend observed in agrochemicals like penthiopyrad analogs .

Heterocyclic Analogs: Oxadiazole and Thiadiazole Derivatives

Compounds with 1,3,4-oxadiazole or 1,3,4-thiadiazole cores, though distinct from pyrazole, share functional similarities in agrochemical applications:

Key Observations :

- The oxadiazole-thioether series (e.g., compound 5g) shows fungicidal activity comparable to commercial leads like penthiopyrad, with molecular docking confirming similar binding to succinate dehydrogenase (SDH) .

- Thiadiazole derivatives prioritize antimicrobial over fungicidal effects, likely due to reduced steric bulk and enhanced membrane permeability .

Cyclopropyl-Containing Pharmacophores

The cyclopropyl group is a critical motif in bioactive compounds, influencing conformation and target engagement:

Key Observations :

- Hydroxyl groups in cyclopropyl-ethanol derivatives may limit blood-brain barrier penetration compared to ketone or ester analogs .

Structural and Functional Insights from Molecular Studies

- Molecular Docking : Compound 5g (oxadiazole-thioether) binds SDH similarly to penthiopyrad, with the carbonyl group forming critical hydrogen bonds to Arg-43 and His-36 residues .

Biological Activity

2-Cyclopropyl-1-(1H-pyrazol-4-yl)ethan-1-ol, with the CAS number 1927873-59-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on recent research findings, case studies, and relevant data.

- Molecular Formula : CHNO

- Molecular Weight : 152.19 g/mol

- Structure : The compound features a cyclopropyl group and a pyrazole moiety, which are known to impart various biological properties.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

1. Antimicrobial Activity

Research indicates that compounds containing pyrazole rings exhibit significant antimicrobial properties. A study evaluated various derivatives of pyrazole and found that they possess inhibitory effects against bacterial strains. Although specific data for this compound is limited, its structural similarity to active compounds suggests potential efficacy.

2. Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been documented in several studies. For instance, compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests that this compound may also exhibit such properties.

3. CNS Activity

Adenylyl cyclase type 1 (AC1) is implicated in chronic pain and memory processes. Compounds that modulate AC1 activity are being investigated for their therapeutic potential in neurological disorders. While specific studies on this compound are not available, similar pyrazole derivatives have shown promising results in inhibiting AC1, indicating a potential for this compound as well .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives that could provide insights into the activity of this compound:

Research Findings

Recent research has focused on optimizing the biological activity of compounds similar to this compound:

Inhibition Studies

Inhibitory studies on related compounds have demonstrated significant activity against various targets:

- AC1 Inhibition : Compounds with structural similarities showed IC values ranging from 0.5 to 5 µM against AC1, suggesting potential for therapeutic applications in pain management and cognitive disorders .

Structure–Activity Relationship (SAR)

The SAR analysis indicates that modifications to the pyrazole ring can enhance biological activity:

- Substituents at specific positions on the pyrazole ring can significantly alter potency and selectivity against targets such as AC1 and bacterial enzymes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-cyclopropyl-1-(1H-pyrazol-4-yl)ethan-1-ol, and how can intermediates be characterized?

- Methodological Answer : A viable approach involves cyclopropane ring formation via [3+2] cycloaddition or alkylation of pyrazole precursors. For example, tert-butyl carbamate intermediates (e.g., tert-butyl (3-cyclopropyl-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl)carbamate) can be synthesized using Pd-catalyzed cross-coupling, followed by deprotection and reduction to yield the alcohol . Characterization of intermediates should include -NMR to confirm cyclopropane proton splitting patterns (δ ~0.5–1.5 ppm) and LC-MS for molecular ion verification .

Q. How can solubility and stability of this compound be optimized for in vitro assays?

- Methodological Answer : Due to the hydroxyl and pyrazole groups, solubility in aqueous buffers (e.g., PBS) can be enhanced using co-solvents like DMSO (≤1% v/v). Stability studies under varying pH (4–9) and temperatures (4°C, 25°C) are critical; monitor degradation via HPLC with UV detection at λ = 254 nm. For DMSO stock solutions, store at –20°C under inert gas to prevent oxidation .

Q. What spectroscopic techniques are essential for structural confirmation?

- Methodological Answer : Use - and -NMR to resolve cyclopropane (δ ~0.5–1.5 ppm) and pyrazole (δ ~7.5–8.5 ppm) signals. High-resolution mass spectrometry (HRMS) with ESI+ mode ensures accurate mass confirmation (e.g., calculated for CHNO: 165.1028). IR spectroscopy can validate the hydroxyl stretch (~3200–3400 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across kinase inhibition assays?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Validate activity using orthogonal assays:

Biochemical assays : Measure IC against TrkA kinase with ATP concentrations adjusted to physiological levels (1 mM).

Cellular assays : Use HEK293 cells transfected with TrkA-GFP to monitor inhibition via Western blot (phospho-TrkA reduction).

Cross-reference with structural analogs (e.g., KRC-108) to identify SAR trends .

Q. What strategies mitigate synthetic byproducts during large-scale preparation?

- Methodological Answer : Byproducts often stem from incomplete cyclopropane ring closure or pyrazole regioisomer formation. Optimize reaction conditions:

- Use chiral ligands (e.g., BINAP) for enantioselective cyclopropanation.

- Employ column chromatography with gradient elution (hexane:EtOAc 10:1 → 1:1) to isolate the target compound.

Monitor reaction progress via TLC (R = 0.3–0.4 in 1:1 hexane:EtOAc) .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using TrkA kinase crystal structures (PDB: 4AOJ). Focus on hydrogen bonding between the hydroxyl group and Glu590/Asp668 residues. QSAR models incorporating logP and polar surface area can predict blood-brain barrier permeability for CNS-targeted derivatives .

Q. What are the best practices for analyzing stability under oxidative stress?

- Methodological Answer : Expose the compound to HO (0.1–1 mM) or Fenton’s reagent (Fe/HO) at 37°C. Quantify degradation products via UPLC-QTOF-MS. Identify oxidation sites (e.g., cyclopropane ring opening) using MS/MS fragmentation patterns. Compare with accelerated stability studies (40°C/75% RH for 4 weeks) .

Safety and Handling

Q. What safety protocols are critical for handling this compound in a laboratory setting?

- Methodological Answer : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust; use fume hoods during weighing. For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Acute toxicity data (LD) should be obtained via OECD Guideline 423 .

Data Interpretation and Reproducibility

Q. How should researchers address batch-to-batch variability in biological assay results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.